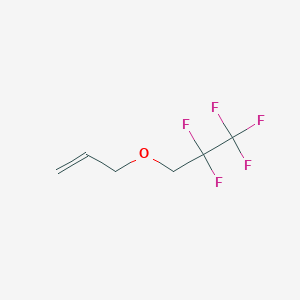

Allyl 2,2,3,3,3-pentafluoropropyl ether

Description

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O/c1-2-3-12-4-5(7,8)6(9,10)11/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCORXXVBOOEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395680 | |

| Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186907-75-5 | |

| Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Allyl 2,2,3,3,3-pentafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Allyl 2,2,3,3,3-pentafluoropropyl ether (APFPE), a fluorinated ether of increasing interest in medicinal chemistry and materials science. The strategic incorporation of a pentafluoropropyl group alongside a reactive allyl moiety imparts a unique combination of properties, including modified lipophilicity, enhanced metabolic stability, and a handle for further chemical elaboration. This document will delve into the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of APFPE, offering field-proven insights and detailed experimental protocols for its application in research and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Strategic Role of Fluorination in Ether Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius can profoundly influence a molecule's physicochemical and biological properties.[1] In the context of ethers, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability and bioavailability, and alter conformational preferences to enhance target binding.[1][2]

Allyl 2,2,3,3,3-pentafluoropropyl ether (APFPE) is a prime example of a strategically fluorinated building block. It possesses two key functional domains:

-

The Allyl Group: A versatile functional handle that can participate in a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions, electrophilic additions, and polymerization.

-

The 2,2,3,3,3-pentafluoropropyl Group: This highly fluorinated moiety imparts significant changes to the molecule's electronic and steric properties, leading to increased thermal and chemical stability.

This guide will explore the interplay of these two functional groups and the resulting chemical properties of APFPE.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of Allyl 2,2,3,3,3-pentafluoropropyl ether is presented in Table 1.

| Property | Value | Source |

| CAS Number | 186907-75-5 | [3][4] |

| Molecular Formula | C₆H₇F₅O | [3][4] |

| Molecular Weight | 190.11 g/mol | [3][4] |

| Boiling Point | 85-86 °C | [3][4] |

| Appearance | Colorless liquid (presumed) | Inferred |

| Density | Not experimentally determined for this compound. Expected to be higher than non-fluorinated analogues. For comparison, the density of allylpentafluorobenzene is 1.358 g/mL at 25 °C. | Inferred |

| Refractive Index | Not experimentally determined for this compound. For comparison, the refractive index of allylpentafluorobenzene is 1.427 (n20/D). | Inferred |

| Solubility | Expected to be soluble in common organic solvents. Partial fluorination can sometimes increase solubility in polar media.[2] | Inferred |

| Flash Point | 14 °C | [3] |

| Purity | Typically available at ≥97% | [4] |

Synthesis of Allyl 2,2,3,3,3-pentafluoropropyl ether

The most common and direct method for the synthesis of APFPE is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the coupling of an alkoxide with an alkyl halide.

Reaction Scheme

Experimental Protocol: Williamson Ether Synthesis of APFPE

This protocol is a generalized procedure based on established methods for the synthesis of allyl ethers.[5]

Materials:

-

2,2,3,3,3-pentafluoropropan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium hydroxide (KOH)

-

Allyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

-

Etherification:

-

Cool the reaction mixture back to 0 °C.

-

Add allyl bromide (1.2 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure Allyl 2,2,3,3,3-pentafluoropropyl ether.

-

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum of APFPE is expected to show characteristic signals for the allyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.9 | ddt | 1H | -O-CH₂-CH =CH₂ |

| ~ 5.3 | dq | 1H | -O-CH₂-CH=CH₂ (trans) |

| ~ 5.2 | dq | 1H | -O-CH₂-CH=CH₂ (cis) |

| ~ 4.1 | dt | 2H | -O-CH₂ -CH=CH₂ |

| ~ 4.0 | t | 2H | CF₃CF₂CH₂ -O- |

Note: The methylene protons of the pentafluoropropyl group are expected to be a triplet due to coupling with the adjacent difluoro-methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~ 134 | -O-CH₂-C H=CH₂ | | ~ 118 | -O-CH₂-CH=C H₂ | | ~ 72 | -O-C H₂-CH=CH₂ | | ~ 65 (t) | CF₃CF₂C H₂-O- | | ~ 118 (qt) | CF₃C F₂CH₂-O- | | ~ 118 (q) | C F₃CF₂CH₂-O- |

Note: The fluorinated carbons will exhibit splitting due to C-F coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -81 | t | CF₃ -CF₂- |

| ~ -125 | q | CF₃-CF₂ - |

Note: Chemical shifts are relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of APFPE will show characteristic absorptions for the C-O-C ether linkage, the C=C bond of the allyl group, and the strong C-F bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3080 | =C-H stretch |

| ~ 2940, 2870 | C-H stretch |

| ~ 1645 | C=C stretch |

| 1250 - 1050 | C-F stretch (strong, broad) |

| 1150 - 1085 | C-O-C stretch |

Mass Spectrometry

The mass spectrum of APFPE will show the molecular ion peak (M⁺) at m/z 190.11. The fragmentation pattern is expected to be dominated by cleavage of the C-O bonds and loss of fragments from the allyl and pentafluoropropyl groups.

Expected Fragmentation Pathways:

-

Loss of the allyl radical (•CH₂CH=CH₂) to give an ion at m/z 149.

-

Loss of the pentafluoropropyl radical (•CF₂CF₃) to give an ion at m/z 71.

-

Cleavage of the ether bond to give characteristic allyl (m/z 41) and pentafluoropropoxy fragments.

Reactivity Profile

The reactivity of Allyl 2,2,3,3,3-pentafluoropropyl ether is dictated by the presence of the allyl group's carbon-carbon double bond. The electron-withdrawing nature of the pentafluoropropyl group may slightly deactivate the double bond towards electrophilic attack compared to non-fluorinated allyl ethers.

Electrophilic Addition

The double bond of the allyl group can undergo electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) to form the corresponding dihalo-ethers.

Hydroboration-Oxidation

Hydroboration-oxidation of the terminal alkene will proceed with anti-Markovnikov regioselectivity to yield the corresponding primary alcohol, 3-(2,2,3,3,3-pentafluoropropoxy)propan-1-ol.[6] This reaction provides a route to further functionalize the molecule.

Ozonolysis

Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the allyl group to yield 2,2,3,3,3-pentafluoropropoxymethanal.[7] This reaction is useful for accessing the corresponding aldehyde.

Palladium-Catalyzed Reactions

The allyl group is a versatile substrate for palladium-catalyzed reactions, such as the Tsuji-Trost reaction. In the presence of a palladium(0) catalyst, the allyl ether can react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Materials Science

The unique properties of APFPE make it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The pentafluoropropyl group can serve as a metabolically stable bioisostere for other functional groups. The introduction of this moiety can improve the pharmacokinetic profile of drug candidates.[1] The allyl handle allows for the late-stage functionalization of complex molecules.

-

Materials Science: As a fluorinated monomer, APFPE can be used in the synthesis of specialty polymers with low surface energy, high thermal stability, and chemical resistance.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and metabolic stability of agrochemicals.

Safety and Handling

Allyl 2,2,3,3,3-pentafluoropropyl ether is a flammable liquid and should be handled with appropriate precautions.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.[8][9]

Conclusion

Allyl 2,2,3,3,3-pentafluoropropyl ether is a valuable and versatile chemical entity with a unique combination of properties conferred by its allyl and pentafluoropropyl functionalities. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity profile offers numerous opportunities for further chemical modification. For researchers in drug discovery and materials science, APFPE represents a strategic building block for the introduction of fluorine and a reactive handle for the construction of complex molecular architectures. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Formation of Phenols in the Reductive Ozonolysis of Aryl Allyl Ethers.

- Fluorine in drug discovery: Role, design and case studies. (URL not available)

-

Ozonolysis of Pittsburgh Green homoallyl ether - The Royal Society of Chemistry. (2015-12-09). [Link]

-

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether - PubChem. [Link]

-

Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation - PubMed. (2025-07-25). [Link]

-

Hydroboration - Wikipedia. [Link]

-

ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5. [Link]

-

Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. | Semantic Scholar. [Link]

-

Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation | Organic Letters - ACS Publications. (2025-07-15). [Link]

-

Material Safety Data Sheet - Allyl ether, 99% - Cole-Parmer. [Link]

-

Allyl, pentafluoro-, radical | C3F5 | CID 142303 - PubChem. [Link]

- WO2018211457A2 - Methods of making a polyfluorinated allyl ether and compounds relating to the methods - Google P

-

Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013-03-28). [Link]

-

Hydroboration-oxidation: Mechanism (video) - Khan Academy. [Link]

-

Allyl pentafluorophenyl ether | C9H5F5O | CID 2769642 - PubChem. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. (2025-12-30). [Link]

-

Diethyl ether - Wikipedia. [Link]

-

Allyl 2, 2, 3, 3-tetrafluoropropyl ether, min 97%, 1 gram. [Link]

-

Hydroboration-Oxidation of Alkynes with Practice Problems - Chemistry Steps. (2020-03-15). [Link]

- CN103333137A - Method for synthesizing allyl glycidyl ether - Google P

-

Allyl 2,2,3,3,3-pentafluoropropyl Ether - 97% Purity, Cas No: 186907-75-5 | Liquid Formulation, Molecular Weight: 190.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]

- CN105399610A - Technological method for preparation of allyl ether compounds - Google P

-

Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek. (2025-02-13). [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

-

Allyl ether - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries - PubMed. (2025-01-10). [Link]

-

Allyl ethyl ether - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Allyl isopropyl ether - SpectraBase. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 186907-75-5 Cas No. | Allyl 2,2,3,3,3-pentafluoropropyl ether | Matrix Scientific [matrixscientific.com]

- 4. ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5 | INDOFINE Chemical Company [indofinechemical.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Hydroboration - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER - Safety Data Sheet [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to Allyl 2,2,3,3,3-pentafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound that has garnered interest in various scientific and industrial sectors. Its unique combination of an allyl group and a pentafluoropropyl chain imparts specific chemical properties that make it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical identity, properties, potential applications, and safety considerations.

Part 1: Core Chemical Identity

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for Allyl 2,2,3,3,3-pentafluoropropyl ether is 186907-75-5 .[1][2] Its molecular formula is C6H7F5O, indicating the presence of six carbon atoms, seven hydrogen atoms, five fluorine atoms, and one oxygen atom.[1][3]

Chemical Structure

The structure of Allyl 2,2,3,3,3-pentafluoropropyl ether consists of an allyl group (CH2=CH-CH2-) linked to a 2,2,3,3,3-pentafluoropropyl group (-CH2-CF2-CF3) via an ether linkage (-O-).

References

- 1. ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 186907-75-5 Cas No. | Allyl 2,2,3,3,3-pentafluoropropyl ether | Matrix Scientific [matrixscientific.com]

- 3. Allyl 2,2,3,3,3-pentafluoropropyl ether|CAS 186907-75-5|TCIJT|製品詳細 [tci-chemical-trading.com]

The Unseen Influence: A Technical Guide to the Physical Properties of Fluorinated Allyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical properties. Fluorinated allyl ethers, a unique class of compounds, stand at the intersection of the versatile reactivity of the allyl group and the profound electronic effects of fluorine. This guide provides an in-depth exploration of the core physical properties of these molecules, offering both foundational knowledge and practical, field-proven insights into their characterization. Our discussion is tailored for the discerning scientist engaged in research and development, where a nuanced understanding of molecular behavior is paramount.

The introduction of fluorine atoms into an allyl ether framework imparts a distinct set of characteristics. These include altered boiling points, densities, and refractive indices, as well as unique spectroscopic signatures. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the behavior of these compounds in reaction media, their potential as monomers in polymer synthesis, and their interactions in biological systems. This guide will delve into the causal relationships between fluorine substitution and the observable physical properties, providing a robust framework for their application and further investigation.

Core Physical Properties: A Quantitative Overview

The physical properties of fluorinated allyl ethers are significantly influenced by the number and position of fluorine atoms. Fluorine's high electronegativity creates strong C-F bonds and introduces polarity, yet the overall molecular polarity can be surprisingly low due to the symmetrical arrangement of these bonds in some cases. This leads to weaker intermolecular forces, such as van der Waals forces and dipole-dipole interactions, compared to their non-fluorinated hydrocarbon analogs. Consequently, many fluorinated ethers exhibit lower boiling points than hydrocarbons of similar molecular weight. However, the increased molecular mass due to fluorine substitution can counteract this effect.

The following table summarizes the reported physical properties for a selection of fluorinated allyl ethers, providing a quantitative basis for understanding these structure-property relationships.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n D) |

| Allyl 2,2,2-trifluoroethyl ether | C₅H₇F₃O | 140.10 | ~78-80 | ~1.14 | ~1.33 |

| Allyl 2,2,3,3-tetrafluoropropyl ether | C₆H₈F₄O | 172.12 | 110[1] | N/A | N/A |

| Allyl 1H,1H-heptafluorobutyl ether | C₇H₇F₇O | 240.12 | 105[2] | N/A | N/A |

| Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | C₈H₈F₈O | 272.14 | 140*[3] | N/A | N/A |

Note: The boiling point of 140 °C was reported for a fraction containing this ether, obtained via fractional distillation[3].

For comparative purposes, the non-allylic 2,2,2-trifluoroethyl ethyl ether has a reported boiling point of 50.3°C, a density of 1.065 g/cm³, and a refractive index (n D ²⁵) of 1.3065[4]. This highlights the impact of the allyl group on the physical properties.

The Molecular Architecture of Fluorinated Allyl Ethers

The unique properties of these compounds stem from their fundamental molecular structure, which combines the reactivity of an allyl group with the stability and electronic influence of a fluorinated alkyl chain, connected by an ether linkage.

Caption: General molecular structure of a fluorinated allyl ether.

Experimental Determination of Physical Properties: A Validated Workflow

The accurate determination of the physical properties of novel fluorinated allyl ethers is crucial for their reliable application. The following protocols represent self-validating systems for obtaining boiling point and refractive index data.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and material-sparing technique for determining the boiling point of a liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small glass tube (e.g., a melting point capillary tube sealed at one end or a small test tube) is filled to approximately one-third of its volume with the fluorinated allyl ether. A capillary tube, sealed at one end, is inverted and placed within the sample tube.

-

Apparatus Assembly: The sample tube is attached to a thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a microburner or a heat gun. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Caption: Workflow for boiling point determination using the Thiele tube method.

Refractive Index Measurement

The refractive index is a fundamental physical property that is characteristic of a substance. It is a measure of how much the path of light is bent, or refracted, when it enters a material. This property is sensitive to the purity of the substance.

Methodology:

-

Instrument Calibration: Ensure the refractometer (e.g., an Abbe refractometer) is properly calibrated using a standard with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the fluorinated allyl ether are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and purity of fluorinated allyl ethers.

Infrared (IR) Spectroscopy: The IR spectrum of a fluorinated allyl ether will exhibit characteristic absorption bands. A strong absorption in the region of 1000-1300 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage. The presence of strong C-F stretching bands, typically in the range of 1000-1400 cm⁻¹, is also a key feature. The allyl group will show characteristic C=C stretching around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of these compounds.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the allylic protons, typically in the range of 4.0-6.0 ppm. The protons on the carbon adjacent to the ether oxygen will be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally informative technique for characterizing fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, providing detailed information about the degree and position of fluorination.

Safety and Handling of Fluorinated Allyl Ethers

As with all chemicals, proper safety precautions must be observed when handling fluorinated allyl ethers. Many of these compounds are volatile, and their vapors should not be inhaled.[5][6] It is essential to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Some fluorinated compounds can be corrosive or toxic, and it is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.[5][7][8][9]

Conclusion

The physical properties of fluorinated allyl ethers are a direct consequence of their unique molecular architecture. The interplay between the allyl group and the fluorinated alkyl chain gives rise to a set of characteristics that are of significant interest to researchers in drug development and materials science. A thorough understanding and accurate determination of these properties are fundamental to unlocking the full potential of this versatile class of compounds. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of fluorinated allyl ethers in a variety of scientific endeavors.

References

-

INDOFINE Chemical Company. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5. [Link]

-

PubChem. Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. [Link]

- Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 3(136), 1-2.

-

PubChemLite. Allyl 1h,1h-heptafluorobutyl ether (C7H7F7O). [Link]

-

INDOFINE Chemical Company. ALLYL 1H,1H-HEPTAFLUOROBUTYL ETHER | 648-42-0. [Link]

- Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 3(136), 1-2.

-

Cloudinary. SAFETY DATA SHEET High Performance Fluorinated Solvent. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

PubChem. Allyl 1H,1H-heptafluorobutyl ether | C7H7F7O | CID 2737631. [Link]

-

ResearchGate. Synthesis of novel perfluoroalkyl ether derivatives. [Link]

-

ResearchGate. 1 H (top) and 19 F (bottom) NMR spectra of the final reaction solution... [Link]

-

University of Edinburgh. Ethers - Handling and control of exposure. [Link]

-

National Center for Biotechnology Information. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]

-

ResearchGate. Synthesis of allyl ethers derived from polyfluorinated alcohols. [Link]

-

ResearchGate. Sections of the ¹⁹F{¹H} NMR spectrum (top) and the ¹⁹F NMR spectrum... [Link]

-

National Institute of Standards and Technology. Allyl ethyl ether - the NIST WebBook. [Link]

-

SpectraBase. Bis(2,2,2-trifluoroethyl) ether - Optional[13C NMR] - Spectrum. [Link]

-

Defense Technical Information Center. PARTIALLY FLUORINATED ESTERS AND ETHERS AS TEMPERATURE STABLE LIQUIDS. PART I. SYNTHESIS AND CHARACTERIZATION. [Link]

-

Royal Society of Chemistry. Fluorous Ethers. [Link]

-

RSC Advances. Asymmetric synthesis of multifunctional aryl allyl ethers by nucleophilic catalysis. [Link]

-

PubMed. 19F and 1H NMR spectra of halocarbons. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

-

ResearchGate. The Basicity of Aliphatic Ethers. [Link]

-

National Center for Biotechnology Information. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening. [Link]

-

IBM Research. Structural studies on perfluorinated ethers for Journal of Physical Chemistry. [Link]

Sources

- 1. ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER | 681-68-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. ALLYL 1H,1H-HEPTAFLUOROBUTYL ETHER | 648-42-0 | INDOFINE Chemical Company [indofinechemical.com]

- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 5. res.cloudinary.com [res.cloudinary.com]

- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]

A Comprehensive Technical Guide to Allyl 2,2,3,3,3-pentafluoropropyl Ether for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Allyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The incorporation of a pentafluoropropyl group imparts unique properties, including enhanced metabolic stability and lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals.[1][2] The presence of the allyl moiety provides a versatile functional handle for a wide array of chemical transformations, including its use as a stable yet readily cleavable protecting group.[3] This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a detailed synthesis protocol, its chemical reactivity, and critical safety considerations for laboratory use.

Nomenclature and Chemical Identification

Properly identifying a chemical compound is critical for reproducibility and safety in research. While commonly known by its trivial name, Allyl 2,2,3,3,3-pentafluoropropyl ether has a systematic IUPAC name and several synonyms used across commercial and academic literature.

IUPAC Name: 3-(2,2,3,3,3-Pentafluoropropoxy)prop-1-ene

-

Rationale: According to IUPAC nomenclature, the ether is named as an alkoxy derivative of the principal alkene chain. The "prop-1-ene" is the parent structure, and the "2,2,3,3,3-pentafluoropropoxy" group is a substituent on the third carbon.

Synonyms:

-

1-(Allyloxy)-2,2,3,3,3-pentafluoropropane

-

(2,2,3,3,3-Pentafluoropropyl)allyl ether[5]

-

1,1,1,2,2-Pentafluoro-3-(prop-2-en-1-yloxy)propane

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 186907-75-5 | [4][6] |

| Molecular Formula | C₆H₇F₅O | [4][6] |

| Molecular Weight | 190.11 g/mol | [4][6] |

| MDL Number | MFCD02093320 |[4][5] |

Physicochemical and Safety Properties

Understanding the physical properties and inherent hazards of a compound is paramount for its effective and safe application in experimental design.

Table 2: Physicochemical Data and Hazards

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Liquid | [7] |

| Boiling Point | 85-86 °C | [4][6] |

| Purity (Typical) | ≥97% | [6][7] |

| Primary Hazard | Flammable Liquid |[4] |

Recommended Synthesis Protocol: Williamson Ether Synthesis

The synthesis of Allyl 2,2,3,3,3-pentafluoropropyl ether is efficiently achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.

4.1 Principle of the Method

The protocol involves the deprotonation of 2,2,3,3,3-pentafluoropropan-1-ol using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This potent nucleophile then displaces the bromide ion from allyl bromide in an Sₙ2 reaction to form the desired ether. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile.

4.2 Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow.

4.3 Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoropropan-1-ol | 354-32-5 | 150.05 | 15.0 g | 0.10 |

| Sodium Hydride (60% disp. in oil) | 7646-69-7 | 24.00 | 4.4 g | 0.11 |

| Allyl Bromide | 106-95-6 | 120.98 | 13.3 g (9.7 mL) | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 200 mL | - |

| Saturated NH₄Cl (aq) | 12125-02-9 | - | 100 mL | - |

| Diethyl Ether | 60-29-7 | - | 200 mL | - |

| Brine (Saturated NaCl) | 7647-14-5 | - | 50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | - | ~10 g | - |

4.4 Step-by-Step Experimental Protocol

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (4.4 g, 0.11 mol) to a dry 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF (100 mL).

-

Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Dissolve 2,2,3,3,3-pentafluoropropan-1-ol (15.0 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

-

Causality Insight: Slow addition at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas, preventing dangerous pressure buildup.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add allyl bromide (13.3 g, 0.11 mol) dropwise via the dropping funnel. After addition, allow the reaction to warm to room temperature and stir overnight.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting alcohol.

-

-

Workup & Quenching: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (200 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Causality Insight: The water washes remove residual THF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure, collecting the fraction boiling at 85-86 °C.

-

Trustworthiness: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

-

Chemical Reactivity and Applications in Drug Development

The utility of Allyl 2,2,3,3,3-pentafluoropropyl ether in research stems from the distinct and complementary reactivity of its two key structural motifs: the stable pentafluoropropyl tail and the versatile allyl group.

5.1 The Pentafluoropropyl Moiety: A Tool for Enhancing Drug Properties

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic profiles.[2] The pentafluoropropyl group in this molecule serves as a bioisostere for other lipophilic groups but with added benefits.

-

Metabolic Stability: The high strength of the C-F bond (approx. 110 kcal/mol) makes the pentafluoropropyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This can significantly increase the half-life of a drug by blocking sites that are otherwise susceptible to metabolic degradation.

-

Lipophilicity and Permeability: Fluorination increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2] The trifluoromethoxy group (-OCF₃), a related moiety, is known to improve these properties in drug scaffolds.[1]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[8]

5.2 The Allyl Ether Moiety: A Versatile Synthetic Handle

The allyl group is not merely a linker; it is a functional group with rich chemistry, most notably serving as a robust protecting group for alcohols.[3] It is stable to a wide range of acidic, basic, and redox conditions, allowing for chemical modifications elsewhere in a complex molecule.

Caption: Key reaction pathways of the allyl ether group.

-

Deprotection (Cleavage): The most common application is the cleavage of the allyl ether to regenerate the free alcohol. This is typically achieved under very mild conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger.[3] This orthogonality makes it invaluable in multi-step syntheses.

-

Isomerization: The double bond can be isomerized from the terminal to the internal position to form a prop-1-enyl ether using transition metal catalysts. This new functional group is labile to mild acid, providing an alternative deprotection strategy.[3]

-

Oxidation and Functionalization: The double bond can undergo various classical alkene reactions, such as dihydroxylation, epoxidation, or ozonolysis, allowing for the introduction of further functionality.

Safety, Handling, and Storage

Safe laboratory practice requires adherence to specific handling and storage protocols.

-

Handling: As a flammable liquid, Allyl 2,2,3,3,3-pentafluoropropyl ether must be handled in a well-ventilated chemical fume hood, away from heat, sparks, and open flames.[4] All equipment should be properly grounded to prevent static discharge.[9] Standard personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[4][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Ethers, particularly those containing allylic hydrogens, have the potential to form explosive peroxides upon prolonged exposure to air and light.[9] Containers should be dated upon opening and stored away from oxidizing agents.

References

-

A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Alfa Chemistry. Link

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Link

-

186907-75-5 Cas No. | Allyl 2,2,3,3,3-pentafluoropropyl ether. Matrix Scientific. Link

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Link

-

Allyl 2,2,3,3,3-pentafluoropropyl ether. Parchem. Link

-

Fluoroalkyl Ethers for Drug Design. Enamine. Link

-

Fluorinated Ethers of Cannabinol (CBN). MDPI. Link

-

ALLYL 2,2,3,3-TETRAFLUOROPROPYL ETHER (CAS No. 681-68-5) SDS. Guidechem. Link

-

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. PubChem. Link

-

SAFETY DATA SHEET. Sigma-Aldrich. Link

-

SAFETY DATA SHEET. Fisher Scientific. Link

-

Allyl ether - Safety Data Sheet. ChemicalBook. Link

-

Allyl 2,2,3,3,3-pentafluoropropyl Ether - 97% Purity, Cas No: 186907-75-5. Tradeindia. Link

-

ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5. INDOFINE Chemical Company. Link

-

Allyl, pentafluoro-, radical | C3F5. PubChem. Link

-

Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. PMC - NIH. Link

-

1,1,1,3,3-Pentafluoropropane. CAS Common Chemistry. Link

-

2,2,3,3,3-PENTAFLUOROPROPYL TRIFLUOROMETHYL ETHER. Chemsrc. Link

-

The IUPAC name of allyl n-propyl ether is. YouTube. Link

-

Allyl 2,2,3,3,3-pentafluoropropyl ether|CAS 186907-75-5. TCI Japan. Link

-

Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Link

-

1,2,3,3,3-Pentafluoropropene. Wikipedia. Link

-

Chemical Properties of Allyl fluoride (CAS 818-92-8). Cheméo. Link

-

Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Link

-

Process for manufacture of an allyl ether. Google Patents. Link

-

Pentafluoropropane. Wikipedia. Link

-

1,1,2,2,3-Pentafluoropropane 99%. Sigma-Aldrich. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Allyl Ethers [organic-chemistry.org]

- 4. 186907-75-5 Cas No. | Allyl 2,2,3,3,3-pentafluoropropyl ether | Matrix Scientific [matrixscientific.com]

- 5. parchem.com [parchem.com]

- 6. ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5 | INDOFINE Chemical Company [indofinechemical.com]

- 7. Allyl 2,2,3,3,3-pentafluoropropyl Ether - 97% Purity, Cas No: 186907-75-5 | Liquid Formulation, Molecular Weight: 190.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Allyl 2,2,3,3,3-pentafluoropropyl ether in Common Organic Solvents

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of pharmaceutical and materials science, the choice of solvent is a critical parameter that can dictate the success of a synthesis, the purity of a compound, and the efficacy of a formulation. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility characteristics of Allyl 2,2,3,3,3-pentafluoropropyl ether, a fluorinated ether with potential applications in various advanced material and synthetic contexts. This document moves beyond a simple data sheet, offering a foundational understanding of solubility principles, a predictive analysis of the compound's behavior, and detailed protocols for empirical verification.

Introduction to Allyl 2,2,3,3,3-pentafluoropropyl ether

Allyl 2,2,3,3,3-pentafluoropropyl ether, with the chemical formula C6H7F5O and a molecular weight of 190.11 g/mol , is a specialty chemical characterized by its unique combination of an allyl group and a heavily fluorinated alkyl chain linked by an ether oxygen.[1][2] Its boiling point is reported to be in the range of 85-86°C.[1][2] The presence of the pentafluoropropyl group is expected to impart distinct physical and chemical properties, including altered polarity and lipophilicity, which in turn govern its solubility in various media. Understanding these solubility characteristics is paramount for its effective utilization in research and development.

The Guiding Principle of Solubility: "Like Dissolves Like"

The foundational principle governing the solubility of a solute in a solvent is the concept of "like dissolves like".[3][4] This adage encapsulates the idea that substances with similar intermolecular forces and polarities will be miscible, meaning they will form a homogeneous solution.[3][4] Conversely, substances with dissimilar polarities are likely to be immiscible.

Polar molecules, which have a net dipole moment due to an uneven distribution of electron density, tend to dissolve in polar solvents such as water, ethanol, and acetone.[5] Nonpolar molecules, with a symmetrical distribution of charge, are more soluble in nonpolar solvents like hexane and toluene.[5] The interplay of dipole-dipole interactions, hydrogen bonding, and London dispersion forces dictates the extent of solubility.

Predicted Solubility Profile of Allyl 2,2,3,3,3-pentafluoropropyl ether

To predict the solubility of Allyl 2,2,3,3,3-pentafluoropropyl ether, a structural analysis of its polarity is necessary. The molecule possesses three key features that influence its overall polarity:

-

Ether Linkage (-O-): The oxygen atom in the ether group is more electronegative than the adjacent carbon atoms, creating a bent geometry and a localized dipole moment. This imparts a degree of polarity to the molecule.

-

Allyl Group (CH2=CH-CH2-): The carbon-carbon double bond in the allyl group introduces some electron density, but the overall hydrocarbon nature of this group is nonpolar.

-

Pentafluoropropyl Group (-CH2-CF2-CF3): The five fluorine atoms are highly electronegative, leading to strong carbon-fluorine bond dipoles. However, the symmetrical arrangement of the C-F bonds in the -CF3 and -CF2- groups can lead to a partial cancellation of these dipoles. The presence of a highly fluorinated alkyl group often reduces the overall polarity of a molecule compared to its non-fluorinated counterpart and can decrease its miscibility with both polar and nonpolar hydrocarbon solvents, a phenomenon sometimes referred to as "fluorophilicity".

Considering these structural aspects, Allyl 2,2,3,3,3-pentafluoropropyl ether is predicted to be a moderately polar to weakly polar compound. The polarity induced by the ether oxygen is tempered by the nonpolar allyl group and the unique electronic effects of the pentafluoropropyl chain.

Based on this predicted polarity, its solubility in a range of common organic solvents can be hypothesized as follows:

| Solvent Category | Common Solvents | Predicted Solubility of Allyl 2,2,3,3,3-pentafluoropropyl ether | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to Good | The presence of the allyl group and the overall size of the molecule suggest some compatibility with nonpolar solvents through London dispersion forces. |

| Weakly Polar | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | The ether linkage in the solute is similar to the solvent, and the overall polarity is likely to be comparable. |

| Moderately Polar | Dichloromethane (DCM), Acetone | Good | These solvents have polarities that should be compatible with the predicted polarity of the fluorinated ether. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be as compatible with the less polar regions of the solute molecule. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The lack of hydrogen bond donating ability and the presence of the fluorinated alkyl chain would limit solubility in protic solvents, especially water. |

Experimental Verification of Solubility

While theoretical predictions provide a valuable starting point, empirical testing is essential for confirming the solubility profile of Allyl 2,2,3,3,3-pentafluoropropyl ether. The following protocols outline a two-stage approach to experimentally determine its solubility.

Qualitative Assessment: Visual Miscibility Test

This rapid test provides a qualitative "yes/no" answer to the miscibility of the fluorinated ether in a given solvent at a specific concentration.

Protocol:

-

Label a series of clear glass vials or test tubes, one for each solvent to be tested.

-

Add 1 mL of the test solvent to the corresponding vial.

-

Add 0.1 mL (approximately 2 drops) of Allyl 2,2,3,3,3-pentafluoropropyl ether to the solvent.

-

Cap the vial and vortex or shake vigorously for 30 seconds.

-

Allow the mixture to stand for at least 10 minutes and observe.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.

-

Caption: Visual Miscibility Test Workflow

Quantitative Determination: The Shake-Flask Method

For a precise measurement of solubility, the shake-flask method is the gold standard.[6][7][8][9] This technique determines the equilibrium concentration of the solute in a solvent at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of Allyl 2,2,3,3,3-pentafluoropropyl ether to a known volume of the desired solvent in a sealed, airtight flask. An excess is confirmed by the presence of a separate, undissolved phase of the ether.

-

Place the flask in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a constant solute concentration in consecutive measurements.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature bath for several hours to allow the undissolved ether to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Allyl 2,2,3,3,3-pentafluoropropyl ether in the diluted sample using a validated analytical technique such as:

-

Prepare a calibration curve using standard solutions of known concentrations of Allyl 2,2,3,3,3-pentafluoropropyl ether to accurately determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility of Allyl 2,2,3,3,3-pentafluoropropyl ether in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Caption: Shake-Flask Method for Quantitative Solubility

Conclusion

The solubility of Allyl 2,2,3,3,3-pentafluoropropyl ether is a key parameter for its application in various scientific and industrial fields. Based on its molecular structure, it is predicted to be a compound of moderate to low polarity, exhibiting good solubility in weakly polar and moderately polar organic solvents, with limited solubility in highly polar and protic solvents. This technical guide provides not only a theoretical framework for understanding its solubility but also practical, step-by-step protocols for its empirical determination. By combining predictive analysis with robust experimental verification, researchers can confidently select appropriate solvent systems, paving the way for innovation and discovery.

References

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. CHIMIA International Journal for Chemistry, 61(9), 547-552.

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]

- Stahly, G. P. (2009). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Crystal Growth & Design, 9(10), 4214-4225.

- Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(5), 321-326.

-

World Health Organization. (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Ma, Y., et al. (2024). Influence of Pendant Fluoroalkyl Segments on Properties of Fluoroethylene and Vinyl Ether Polymers and Their Hydrophobic Coatings.

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Nguyen, T. T., et al. (2020). Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes. Scientific Reports, 10(1), 21998.

- Wang, Y., et al. (2023). Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability.

- Journal of Fluorine Chemistry. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Journal of Fluorine Chemistry, 246, 109787.

-

PubChem. (n.d.). Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5. Retrieved from [Link]

-

GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

-

Khan Academy. (n.d.). Molecular polarity. Retrieved from [Link]

-

The Science Pirate. (2023, February 19). What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! [Video]. YouTube. [Link]

-

Phenomenex. (2016, July 14). Best and Worst Organic Solvents to Use in LC. Retrieved from [Link]

- Belhadi, O., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3213.

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

uHPLCs. (2023, August 2). All About HPLC Solvents You Should Know. Retrieved from [Link]

- Journal of Chemical Education. (2022). A Multioutcome, Guided Inquiry-Based Liquid–Liquid Extraction Laboratory for Introductory Organic Chemistry.

- Williamson, K. L., & Masters, K. M. (2011). Organic Experiments (10th ed.). Cengage Learning.

-

Save My Exams. (n.d.). Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

- 1. 186907-75-5 Cas No. | Allyl 2,2,3,3,3-pentafluoropropyl ether | Matrix Scientific [matrixscientific.com]

- 2. ALLYL 2,2,3,3,3-PENTAFLUOROPROPYL ETHER | 186907-75-5 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Polarity Index [macro.lsu.edu]

- 4. organometallics.it [organometallics.it]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. who.int [who.int]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Best and Worst Organic Solvents to Use in LC [phenomenex.com]

- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. uhplcs.com [uhplcs.com]

Spectroscopic Characterization of Allyl 2,2,3,3,3-pentafluoropropyl Ether: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for Allyl 2,2,3,3,3-pentafluoropropyl ether (CAS 186907-75-5). Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document serves as an expert-informed predictive guide for researchers, scientists, and drug development professionals. It outlines the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established principles and data from structurally analogous compounds. Detailed hypothetical protocols for data acquisition are also provided to aid in experimental design.

Introduction

Allyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound with potential applications in materials science and as a synthetic intermediate. Its molecular structure, containing both an allyl group and a heavily fluorinated propyl chain, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is crucial for confirming its identity, purity, and for understanding its chemical behavior.

This guide is structured to provide a deep dive into the expected spectroscopic characteristics of the molecule, explaining the theoretical basis for the predicted signals and offering practical insights into data acquisition and interpretation.

Compound Details:

| Property | Value | Source |

| CAS Number | 186907-75-5 | [1][2] |

| Molecular Formula | C₆H₇F₅O | [1][2] |

| Molecular Weight | 190.11 g/mol | [1][2] |

| Boiling Point | 85-86 °C | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Allyl 2,2,3,3,3-pentafluoropropyl ether, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the three distinct proton environments in the allyl group. The electron-withdrawing effect of the pentafluoropropyl ether moiety will cause a downfield shift for all signals compared to a simple allyl ether.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.9 | ddt | 1H | -CH= | The methine proton of the allyl group will be a complex multiplet due to coupling with the terminal vinyl protons (cis and trans) and the adjacent methylene protons. |

| ~ 5.3 | dq | 1H | =CH₂ (trans) | One of the terminal vinyl protons. The splitting pattern arises from geminal coupling with the other vinyl proton and trans-coupling to the methine proton. |

| ~ 5.2 | dq | 1H | =CH₂ (cis) | The other terminal vinyl proton, with geminal and cis-coupling. |

| ~ 4.1 | dt | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen will be shifted downfield and will show coupling to the methine proton of the allyl group. |

| ~ 3.9 | t | 2H | -CH₂-CF₂- | The methylene protons adjacent to the difluorinated carbon will be shifted downfield and will show a characteristic triplet splitting due to coupling with the two adjacent fluorine atoms. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of Allyl 2,2,3,3,3-pentafluoropropyl ether in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon backbone. The signals for the carbons in the fluorinated propyl group will be significantly affected by C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 133 | d | -CH= | The methine carbon of the allyl group. |

| ~ 118 | t | =CH₂ | The terminal vinyl carbon of the allyl group. |

| ~ 118 (quartet) | q (¹JCF) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| ~ 110 (triplet) | t (¹JCF) | -CF₂- | The difluoromethylene carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. |

| ~ 70 | t | -O-CH₂- | The methylene carbon adjacent to the ether oxygen. |

| ~ 65 (triplet) | t (²JCF) | -CH₂-CF₂- | The methylene carbon adjacent to the difluorinated carbon will show a triplet due to two-bond coupling to the fluorine atoms. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing the fluorinated portion of the molecule. It will show two distinct signals for the -CF₂- and -CF₃ groups.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ -84 | t | 3F | -CF₃ | The trifluoromethyl group will appear as a triplet due to three-bond coupling with the adjacent -CF₂- group. |

| ~ -126 | q | 2F | -CF₂- | The difluoromethylene group will appear as a quartet due to three-bond coupling with the -CF₃ group. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A small amount of CFCl₃ can be added as an external standard.

-

Instrument Setup: Use an NMR spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., 376 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range appropriate for fluorinated compounds, e.g., +50 to -250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction. Reference the spectrum to the CFCl₃ signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch (alkene) |

| ~ 2940 | Medium | C-H stretch (alkane) |

| ~ 1645 | Medium | C=C stretch (alkene) |

| ~ 1280-1080 | Strong, Broad | C-F stretch |

| ~ 1120 | Strong | C-O-C stretch (ether) |

| ~ 990, 920 | Strong | =C-H bend (alkene out-of-plane) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of neat liquid Allyl 2,2,3,3,3-pentafluoropropyl ether between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₃H₅]⁺ |

| 121 | [C₃H₅O-CH₂]⁺ |

| 69 | [CF₃]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 30-300.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Visualizations

Molecular Structure:

Caption: Molecular structure of Allyl 2,2,3,3,3-pentafluoropropyl ether.

Mass Spectrometry Fragmentation Workflow:

Sources

Navigating the Unseen: A Technical Guide to the Health and Safety of Allyl 2,2,3,3,3-pentafluoropropyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2,2,3,3,3-pentafluoropropyl ether (CAS No. 186907-75-5) is a fluorinated ether whose unique properties are of growing interest in specialized chemical synthesis, including applications in pharmaceutical and materials science. However, its hybrid structure—possessing both a reactive allyl group and a stable fluoroalkyl chain—presents a complex safety profile that demands rigorous and informed handling protocols. This guide, intended for laboratory and drug development professionals, provides an in-depth analysis of the known and inferred health and safety considerations for this compound. It moves beyond basic data sheets to explain the chemical reasoning behind safety protocols, ensuring a culture of proactive safety and experimental integrity.

Chemical and Physical Identity

A foundational understanding of the physical properties of a substance is the first step in a robust risk assessment. These characteristics influence its behavior in the laboratory environment, from storage to handling and in the event of a spill.

| Property | Value | Source |

| CAS Number | 186907-75-5 | [1][2][3] |

| Molecular Formula | C₆H₇F₅O | [1][2][3] |

| Molecular Weight | 190.11 g/mol | [1][2][3] |

| Boiling Point | 85-86 °C | [2][3] |

| Flash Point | 14 °C (57.2 °F) | [3] |

| Appearance | Colorless Liquid | |

| Purity (Typical) | ≥97% | [2] |

Hazard Identification and GHS Classification

Allyl 2,2,3,3,3-pentafluoropropyl ether is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified, indicating significant risks that require stringent control measures.[3]

-

Flammable Liquids, Category 2 (H225: Highly flammable liquid and vapor)

-

Acute Toxicity (Oral, Dermal, Inhalation) (Harmful if swallowed, in contact with skin, or if inhaled)

-

Skin Corrosion/Irritation, Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation, Category 2 (H319: Causes serious eye irritation)

-

Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction)

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation)

The causality behind these classifications stems from its molecular structure. The ether linkage and volatile nature contribute to inhalation and dermal absorption risks, while the allyl group can be implicated in skin sensitization. The fluorinated component, while generally increasing stability, does not mitigate these acute hazards.

The Dual Nature of Reactivity: Peroxide and Thermal Decomposition Risks

The most critical, yet often overlooked, hazards of this compound arise from the reactivity of its two key functional moieties: the allyl ether group and the pentafluoropropyl group.

The Peroxide Threat from the Allyl Ether Group

Ethers, particularly those with allylic hydrogens, are notorious for their ability to form explosive peroxides upon exposure to air and light.[4][5] This process, known as autoxidation, can occur even in unopened containers.[5] The formed peroxides are friction, shock, and heat-sensitive, and can detonate violently, especially during distillation or evaporation where they become concentrated.[4]

Causality: The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, a position activated by both the oxygen and the allyl double bond. This radical reacts with atmospheric oxygen to form a hydroperoxide.

Given its classification as an allyl ether, Allyl 2,2,3,3,3-pentafluoropropyl ether must be treated as a peroxide-forming chemical . The absence of specific stability data for this compound necessitates the adoption of the most stringent protocols.

Caption: Workflow for the safe management and testing of peroxide-forming ethers.

Thermal and Chemical Decomposition of the Fluoroalkyl Group

While the C-F bond is exceptionally strong, fluorinated ethers can decompose under certain conditions, such as high heat or in the presence of reactive metals.[6][7] The thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and various perfluorinated carbonyl compounds.[8]

Causality: In the presence of metals, decomposition can be catalytically initiated at surprisingly low temperatures.[6] The process often involves defluorination and cleavage of the C-O ether bond.[6][8] This is a critical consideration for any planned reactions involving metals or for assessing fire-fighting hazards.

Exposure Controls and Personal Protection

A multi-layered approach, following the hierarchy of controls, is essential for minimizing exposure.

Caption: The hierarchy of controls for chemical safety.

Engineering Controls:

-

All manipulations must be performed inside a certified chemical fume hood to manage the high flammability and inhalation toxicity.

-

Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge, a potential ignition source.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene of sufficient thickness; consult manufacturer's data) and a flame-retardant lab coat. Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.

Protocols for Safe Handling, Storage, and Disposal

Handling Protocol

-

Preparation: Before use, ensure a chemical fume hood is functioning correctly. Clear the work area of incompatible materials, especially strong oxidizing agents, acids, and potential ignition sources.[9]

-

Peroxide Check: Visually inspect the container for crystals, especially around the cap. If crystals are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately. For opened containers, test for peroxides if the last test date is more than 3-6 months prior.

-

Dispensing: Use spark-proof tools and ground all equipment. Dispense the smallest quantity needed for the experiment.

-

Post-Handling: Tightly close the container, preferably under an inert atmosphere (e.g., nitrogen or argon), and clean all equipment and the work area thoroughly.

Storage Protocol

-

Store in a cool, dry, well-ventilated, dedicated flammables cabinet away from heat, sparks, and open flames.[9]

-

Keep away from sunlight and incompatible materials like strong oxidizing agents.[5][9]

-

Containers must be clearly labeled with the chemical name, date received, and date opened.

-

Implement a strict inventory management system to ensure older containers are used first and disposed of before peroxide accumulation becomes critical (typically 12 months for unopened containers, 6 months for opened).

Disposal Protocol

-

Chemical waste must be disposed of as hazardous waste.

-

Never mix with other waste streams. Collect in a dedicated, properly labeled, sealed container.

-

Consult your institution's EHS office for specific disposal procedures, especially for material suspected of containing high levels of peroxides.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-